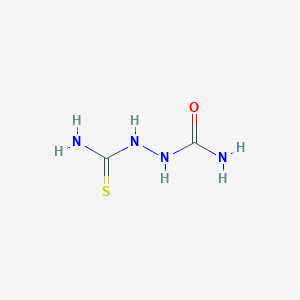

(Carbamothioylamino)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

(carbamothioylamino)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N4OS/c3-1(7)5-6-2(4)8/h(H3,3,5,7)(H3,4,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXADAULCYRZML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)NNC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396682 | |

| Record name | 2-Carbamothioylhydrazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2937-80-6 | |

| Record name | NSC514206 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=514206 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Carbamothioylhydrazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (carbamothioylamino)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Elucidation and Conformational Analysis of Carbamothioylamino Urea

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide invaluable insights into the molecular framework, functional groups, and electronic environment of (Carbamothioylamino)urea.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the connectivity and chemical environment of atoms within a molecule. For this compound, ¹H and ¹³C NMR spectra offer direct evidence for its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and types of hydrogen atoms. The this compound molecule, with the structure NH₂-C(S)-NH-NH-C(S)-NH₂, is expected to show distinct signals for the amine (NH₂) and hydrazinic (NH) protons. The chemical shifts of these protons are sensitive to the solvent and concentration due to hydrogen bonding and chemical exchange. In a solvent like DMSO-d₆, which is a hydrogen bond acceptor, the NH and NH₂ protons would appear as broad singlets at different chemical shifts, confirming the presence of these distinct functional groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is crucial for identifying the carbon skeleton. For this compound, a key feature is the signal corresponding to the thiocarbonyl (C=S) carbon. Due to the influence of the adjacent nitrogen and sulfur atoms, this carbon is significantly deshielded and typically resonates at a characteristic downfield chemical shift. The presence of a single peak for the two equivalent thiocarbonyl carbons would confirm the symmetrical nature of the molecule.

Data sourced from publicly available spectra for 2,5-Dithiobiurea (B86864). nih.gov

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H (NH) | Variable, broad | Singlet | Chemical shift highly dependent on solvent and concentration. |

| ¹H (NH₂) | Variable, broad | Singlet | Chemical shift highly dependent on solvent and concentration. |

| ¹³C (C=S) | ~180-190 | - | Characteristic downfield shift for thiocarbonyl carbons. |

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a detailed fingerprint of its functional groups. nih.gov These two methods are often complementary.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by absorption bands corresponding to the various stretching and bending vibrations of its functional groups.

N-H Stretching: Strong, broad bands are typically observed in the region of 3100-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary (NH₂) and secondary (NH) amine groups. The broadening is indicative of extensive intermolecular hydrogen bonding.

C=S Stretching (Thioamide I band): The thiocarbonyl group gives rise to a strong absorption band. This vibration is coupled with other modes and typically appears in the 1500-1600 cm⁻¹ region. massbank.jp

N-H Bending (Thioamide II band): The bending vibrations of the N-H bonds, coupled with C-N stretching, are found around 1400-1550 cm⁻¹.

C-N Stretching (Thioamide III band): These vibrations are typically observed in the 1200-1350 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for symmetric, non-polar bonds.

C=S Stretching: The symmetric C=S stretching vibration often gives a strong and characteristic signal in the Raman spectrum, which can be more intense than in the IR spectrum.

N-C-N Bending: A weak Raman band due to N-C-N bending may be observed at lower frequencies. plos.org

Symmetric N-H Stretching: While strong in IR, the symmetric N-H stretching modes can also be observed in the Raman spectrum.

Interactive Data Table: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3100-3400 | 3100-3400 | Strong, Broad (IR) |

| C=S Stretch (Thioamide I) | 1500-1600 | 1500-1600 | Strong |

| N-H Bend (Thioamide II) | 1400-1550 | 1400-1550 | Medium-Strong |

| C-N Stretch (Thioamide III) | 1200-1350 | 1200-1350 | Medium |

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition and for studying its fragmentation pathways.

For this compound (C₂H₆N₄S₂), the exact mass can be calculated and compared to the experimentally measured mass with high accuracy, confirming the molecular formula. The monoisotopic mass of this compound is 150.0034 Da. nih.gov

Electrospray ionization (ESI) is a soft ionization technique commonly used for such analyses. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed with a precursor m/z of 148.9961. nih.govsemanticscholar.org Subsequent fragmentation (MS/MS) of this precursor ion provides structural information. Common fragmentation pathways for thiourea-containing compounds involve the cleavage of C-N and N-N bonds.

Interactive Data Table: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₂H₆N₄S₂ | nih.gov |

| Monoisotopic Mass | 150.00338856 Da | nih.gov |

| Precursor Ion (ESI-) | [M-H]⁻ | nih.govsemanticscholar.org |

| Precursor m/z | 148.9961 | nih.govsemanticscholar.org |

| Major Fragment Ion (m/z) | 72.9866 | semanticscholar.org |

| Major Fragment Ion (m/z) | 57.9757 | semanticscholar.org |

The fragmentation data indicates cleavage of the N-N bond and subsequent rearrangements.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Solid-State Structure Determination via X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive picture of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of 2,5-dithiobiurea has been determined and is available in the Crystallography Open Database (COD). nih.gov The analysis reveals a largely planar conformation of the molecule, which is heavily influenced by an extensive network of intermolecular hydrogen bonds. These interactions involve the amine hydrogen atoms acting as donors and the sulfur atoms of neighboring molecules acting as acceptors. This hydrogen-bonding network dictates the molecular packing in the crystal lattice.

Interactive Data Table: Crystallographic Data for 2,5-Dithiobiurea

| Parameter | Value | Reference |

| Database ID | COD 2106722 | nih.gov |

| Space Group | C 1 2/c 1 | nih.gov |

| a (Å) | 20.825 | nih.gov |

| b (Å) | 4.536 | nih.gov |

| c (Å) | 14.368 | nih.gov |

| β (°) | 109.33 | nih.gov |

| Z | 8 | nih.gov |

This data describes the unit cell dimensions and symmetry of the crystal structure.

Conformational Isomerism and Dynamic Behavior in Solution and Solid States

While the solid-state structure is relatively fixed, this compound exhibits significant conformational flexibility in solution. The molecule possesses several rotatable bonds, primarily the C-N and N-N bonds, leading to the possibility of multiple conformational isomers.

Computational studies, such as Normal-Mode-Analysis–Monitored Energy Minimization (NEM), have been employed to explore the conformational landscape of dithiobiurea. These studies have identified several low-energy local minimum conformations. The relative energies of these conformers are influenced by a delicate balance of steric hindrance, electronic effects, and the potential for intramolecular hydrogen bonding. One study identified six different local minimum conformations.

The interconversion between these conformers is typically rapid at room temperature in solution, resulting in an averaged structure being observed by techniques like NMR on their respective timescales. The conformation can also be influenced by the environment, such as the polarity of the solvent or binding to a host molecule. For instance, in docking studies with crown ethers, a specific conformation of dithiobiurea was found to be preferentially stabilized through intermolecular interactions. The difference in energy between these conformations can be significant, with intermolecular interactions playing a key role in selecting the most stable bound state.

Derivatization Strategies and Analogue Synthesis of Carbamothioylamino Urea Scaffolds

Strategic Modifications at the Urea (B33335) Moiety

The urea component of the molecule offers two primary sites for chemical alteration: the nitrogen atoms and the carbonyl carbon.

The nitrogen atoms of the urea group can undergo substitution reactions with various electrophiles. While ureas are generally robust, hindered trisubstituted ureas have been shown to undergo efficient substitution reactions with nucleophiles such as alcohols, amines, and thiols under neutral conditions. nih.gov This reactivity can be harnessed to introduce a wide array of functional groups onto the (Carbamothioylamino)urea backbone. For instance, reactions with alkyl or aryl halides, isocyanates, or through reductive amination can yield N-substituted derivatives. The choice of reaction conditions is critical to control the degree of substitution and to ensure selectivity between the urea and the potentially more reactive thiourea (B124793) nitrogens. Pre-column derivatization of amino acids with urea has been demonstrated to proceed efficiently at elevated temperatures and basic pH, suggesting conditions for promoting N-substitution. nih.gov

Table 1: Illustrative N-Substitution Reactions on the Urea Moiety

| Reagent Type | Reaction | Potential Product Feature | Reference |

|---|---|---|---|

| Alkyl/Aryl Halides | Alkylation/Arylation | Introduction of aliphatic or aromatic side chains. | nih.gov |

| Isocyanates | Carbamoylation | Extension of the urea backbone to form biuret-like structures. | researchgate.net |

| Aldehydes/Ketones (with reducing agent) | Reductive Amination | Formation of N-alkyl derivatives. | rsc.org |

| Acid Chlorides/Anhydrides | Acylation | Introduction of acyl groups, forming N-acylurea derivatives. | nih.gov |

The carbonyl group of the urea moiety is a key site for functionalization. One significant transformation is its reduction, which can alter the electronic and structural properties of the molecule. For example, the design of N,N′-disubstituted thiourea and urea derivatives as enzyme inhibitors has involved the reduction of the carbonyl group. rsc.org Another important reaction is thionation, the conversion of the carbonyl (C=O) group to a thiocarbonyl (C=S) group, which would transform the this compound into a bis-thiourea derivative. This conversion is typically achieved using reagents like Lawesson's reagent or phosphorus pentasulfide and can significantly impact the compound's hydrogen bonding capabilities and metal-coordinating properties.

N-Substitution Reactions on Urea Nitrogen Atoms

Targeted Modifications at the Thiourea Moiety

The thiourea portion of the scaffold provides unique reactive centers, primarily the nitrogen atoms and the sulfur atom, allowing for targeted chemical modifications. The thiourea pharmacophore (-HN-C(=S)-NH-) is a crucial element in the design of new molecules due to its binding capabilities. analis.com.my

Similar to the urea moiety, the nitrogen atoms of the thiourea group are nucleophilic and can be substituted. The synthesis of N,N'-disubstituted thiourea derivatives is a well-established field. rsc.orggoogle.com These reactions often involve the reaction of an amine with an isothiocyanate. For the this compound scaffold, selective substitution on the thiourea nitrogens could be achieved by exploiting the differential reactivity between the urea and thiourea groups. The presence of the electron-donating sulfur atom generally increases the nucleophilicity of the adjacent nitrogen atoms compared to their urea counterparts. Research has shown that modifying the thiourea structure by adding various functional groups can enhance its interaction with biological targets. biointerfaceresearch.com A variety of substituted thioureas can be produced by reacting an amine with an aqueous solution of an aliphatic ester of a monosubstituted dithiocarbamic acid. google.com

The sulfur atom in the thiourea moiety is a soft nucleophile and can be readily functionalized. A primary reaction is oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. researchgate.net Mild oxidation can convert the thiourea back into a urea, a process known as desulfurization. researchgate.net This conversion from a potentially toxic thiourea to a more benign urea can be achieved with various chemical oxidants. researchgate.net

Another key reaction is S-alkylation using alkyl halides. This reaction proceeds via nucleophilic attack by the sulfur atom to form a salt of an isothiourea derivative (a pseudothiourea). These intermediates are valuable in further synthetic transformations, including the preparation of guanidines or for use in cyclization reactions.

Table 2: Selected Transformations of the Thiourea Sulfur Atom

| Reaction Type | Reagent | Product Type | Reference |

|---|---|---|---|

| Oxidation (Desulfurization) | H₂O₂, CTADC | Converts thiourea moiety back to urea. | researchgate.net |

| S-Alkylation | Alkyl Halides (e.g., CH₃I) | Forms S-alkylisothiouronium salts. | analis.com.my |

| Oxidative Cyclization | Oxidizing agents (e.g., Br₂) | Can lead to heterocyclic systems like thiazoles. | researchgate.net |

N-Substitution on the Thiourea Nitrogen Atoms

Formation of Heterocyclic Rings Incorporating this compound Substructures

The this compound scaffold is an excellent precursor for the synthesis of various heterocyclic compounds due to its multiple nucleophilic and electrophilic centers arranged in a sequence conducive to intramolecular cyclization. chim.itwikipedia.org Such cyclizations can lead to the formation of stable five- or six-membered rings, which are prevalent in many biologically active molecules.

For example, the hydrazinecarboxamide portion of the molecule (-NH-NH-C(=O)-) can react with 1,3-dicarbonyl compounds to form pyrazoles or with α-haloketones to yield various other heterocyclic systems. Similarly, the thiocarbamoyl group can participate in cyclization reactions. The reaction of thiourea derivatives with appropriate bifunctional reagents can lead to the formation of thiazoles, pyrimidines, or triazines. nih.govresearchgate.net

A notable strategy involves intramolecular nucleophilic aromatic substitution, where a urea-tethered functional group attacks an aromatic ring within the same molecule, leading to the formation of bridged, medium-ring heterocyclic scaffolds. liverpool.ac.uk For instance, a metallated nitrile tethered by a urea linkage can undergo a ring-expansion reaction to form a hydantoin-bridged polycyclic product. liverpool.ac.uk The use of (thio)urea organocatalysts is also a prominent method for constructing a wide variety of N-, O-, and S-heterocyclic compounds, such as pyrrolidines, chromenes, and flavanones. chim.it The this compound backbone, with its inherent hydrogen-bonding capabilities, is well-suited to participate in such catalyzed ring-forming reactions.

Table 3: Examples of Heterocyclic Ring Systems from (Thio)urea Precursors

| Precursor Substructure | Reaction Type | Resulting Heterocycle | Reference |

|---|---|---|---|

| Urea/Thiourea | Condensation with dicarbonyl compounds | Pyrimidines, Thiazoles | researchgate.net |

| Urea-tethered nitrile | Intramolecular SNAr | Hydantoin-bridged medium rings | liverpool.ac.uk |

| Thiourea | Reaction with α-haloketones | Aminothiazoles | researchgate.net |

| Urea/Thiourea | Organocatalyzed cycloaddition | Pyrrolidines, Chromanones | chim.it |

Regioselective Synthesis of Advanced this compound Derivatives

The inherent nucleophilicity of the multiple nitrogen and sulfur atoms in the this compound, also known as thiocarbohydrazide (B147625), scaffold presents a significant challenge and, simultaneously, a synthetic opportunity in the construction of its advanced derivatives. The control of regioselectivity in reactions involving this ambident nucleophile is paramount for the targeted synthesis of complex heterocyclic systems. Strategic manipulation of reaction conditions, including the choice of solvent, catalyst, and the nature of the electrophilic partner, allows for the selective functionalization of specific atoms within the thiocarbohydrazide core, leading to the desired regioisomers.

The reactivity of thiocarbohydrazide is characterized by its two hydrazinic nitrogen atoms (N-1 and N-5) and the thione sulfur atom. The terminal amino groups are highly nucleophilic and prone to participate in various reactions such as Schiff base formation and cyclization. nih.gov The regiochemical outcome of these reactions is often influenced by the electronic and steric properties of the reactants, as well as the reaction medium.

One of the most common strategies for the synthesis of advanced derivatives involves the initial condensation of thiocarbohydrazide with carbonyl compounds to form mono- or bis-thiocarbohydrazones. nih.govnih.gov These intermediates can then undergo regioselective cyclization reactions with various electrophiles. For instance, the reaction of monothiocarbohydrazones with α-haloketones can lead to the formation of substituted 1,3-thiazoles or 1,3,4-thiadiazines, depending on the specific reactants and conditions. yu.edu.jo A series of new substituted 1,3-thiazole derivatives were prepared through the reaction of monothiocarbohydrazones with one equivalent of α-bromoketones in ethanol (B145695). yu.edu.jo

The cyclization of thiocarbohydrazide with different reagents can yield a variety of heterocyclic systems. For example, reaction with isothiocyanate derivatives can lead to the formation of 1-(3-mercapto-4-substituted-1,2,4-triazol-5-yl)-3-thiosemicarbazides. sapub.org Furthermore, the reaction of thiocarbohydrazide with dicarboxylic acids through direct fusion results in the formation of bis-[4-N-amino-5-mercapto-1,2,4-triazol-3-yl]alkanes. banglajol.info

The regioselectivity of these cyclization reactions can be highly dependent on the reaction conditions. For example, the cyclization of thiosemicarbazide (B42300) derivatives in alkaline media often leads to 1,2,4-triazole (B32235) derivatives, while in acidic media, 1,3,4-thiadiazole (B1197879) derivatives are typically formed. ptfarm.pl This highlights the critical role of pH in directing the cyclization pathway.

A notable example of solvent-controlled regioselectivity has been observed in the reaction of isothiocyanates with substituted N-arylcyanothioformamides, which can be considered derivatives of the this compound scaffold. mdpi.com By using a catalytic amount of triethylamine (B128534) in DMF at room temperature, it is possible to achieve exclusive regioselectivity, leading to the formation of specific imidazolidineiminodithiones. mdpi.com

The following data tables summarize some of the reported regioselective syntheses of advanced derivatives from thiocarbohydrazide and its immediate derivatives.

Table 1: Regioselective Synthesis of Thiocarbohydrazones

| Starting Material 1 | Starting Material 2 | Solvent | Catalyst | Product | Ref |

| Thiocarbohydrazide | Substituted Benzaldehydes | Ethanol | Acetic Acid | Thiocarbohydrazones | nih.gov |

| Thiocarbohydrazide | 5-Substituted Isatin (B1672199) | Ethanol-Acetic Acid (1:1) | - | Bis-β-isatin thiocarbohydrazones | nih.gov |

| Thiocarbohydrazide | Substituted Aldehyde | Ethanol | Glacial Acetic Acid | Monothiocarbohydrazones | nih.gov |

| Thiocarbohydrazide | Aldehydes | Ethanol | - | 1,5-Diarylidenethiocarbonohydrazide derivatives | mdpi.com |

Table 2: Regioselective Cyclization Reactions of Thiocarbohydrazide and its Derivatives

| Thiocarbohydrazide Derivative | Reactant | Solvent | Conditions | Product | Ref |

| Thiocarbohydrazide | Dicarboxylic Acids | - | Fusion | Bis-[4-N-amino-5-mercapto-1,2,4-triazol-3-yl]alkanes | banglajol.info |

| Thiocarbohydrazide | Isothiocyanate Derivatives | - | Cyclization | 1-(3-Mercapto-4-substituted-1,2,4-triazol-5-yl)-3-thiosemicarbazide | sapub.org |

| Monothiocarbohydrazones | α-Bromoketones | Ethanol | - | Substituted 1,3-Thiazole Derivatives | yu.edu.jo |

| Monothiocarbohydrazones | α-Bromoketones | Ethanol | - | Substituted 1,3,4-Thiadiazines | yu.edu.jo |

| Thiocarbohydrazide | Carbon Disulphide | Pyridine (B92270) | Reflux | Pyridinium salts of 3,5-dimercapto-4-amino-4,1,2-triazole and 2,4-dimercapto- nih.govnih.govCurrent time information in Bangalore, IN.-triazolo-[3,4-b]- sapub.orgnih.govCurrent time information in Bangalore, IN.-thiadiazole | scispace.com |

| Thiocarbohydrazide | γ-Ketoesters | Methanol (B129727) | Sodium Methoxide, Reflux | 6-Aryl-7,8-dihydro- nih.govnih.govCurrent time information in Bangalore, IN.triazolo[4,3-b]pyridazine-3-thiones | nih.gov |

| 3-(4,6-disubstituted-2-thiomethylpyrimidyl)-4-amino-5-mercapto-1,2-4-triazoles | Formaldehyde, N-methylpiperazine | Ethanol | - | N-Mannich bases (regiospecific) | |

| Acylthiosemicarbazides | - | Acidic Medium | - | 1,3,4-Thiadiazole derivatives | ptfarm.pl |

| Acylthiosemicarbazides | - | Alkaline Medium | - | 1,2,4-Triazole derivatives | ptfarm.pl |

These examples underscore the versatility of the this compound scaffold in the regioselective synthesis of a wide array of complex heterocyclic compounds. The ability to control the reaction pathways through careful selection of reagents and conditions is a powerful tool for the medicinal chemist in the design and synthesis of novel bioactive molecules.

Coordination Chemistry of Carbamothioylamino Urea

Ligand Properties and Coordination Modes of (Carbamothioylamino)urea

This compound, possessing the chemical formula C₂H₆N₄OS, is a multifaceted ligand containing several potential donor atoms: the thiocarbonyl sulfur atom, the carbonyl oxygen atom, and multiple nitrogen atoms of the amino and hydrazinic groups. This structure allows for various coordination modes, which are significantly influenced by the thione-thiol tautomerism inherent to the thiourea (B124793) moiety. In solution, the ligand can exist in both the thione form (C=S) and the thiol form (C-SH) after deprotonation, which dictates its ability to coordinate as either a neutral molecule or a monoanionic ligand. sncwgs.ac.in

The presence of both hard (nitrogen and oxygen) and soft (sulfur) donor atoms enables this compound and its analogues to form stable complexes with a wide array of metal ions. sncwgs.ac.in The geometry of the resulting metal complex is largely dependent on the nature of the metal ion, the reaction conditions, and the specific coordination mode adopted by the ligand.

Monodentate Coordination of this compound

While this compound has the potential for monodentate coordination, this bonding mode is less favored compared to chelation due to the thermodynamic stability conferred by the chelate effect. In instances where monodentate coordination occurs, it is typically through the most basic donor atom. For related thiosemicarbazone derivatives, monodentate coordination as a neutral ligand has been reported. tandfonline.com The coordination would likely involve either the sulfur atom or one of the nitrogen atoms, depending on the specific metal ion and reaction environment.

Bidentate and Polydentate Chelating Behavior

The most prevalent coordination mode for this compound and related thiocarbohydrazide (B147625) derivatives is bidentate chelation. This typically involves the sulfur atom of the thiocarbonyl group and one of the adjacent hydrazinic nitrogen atoms, forming a stable five-membered chelate ring. mdpi.comrasayanjournal.co.in This N,S-donor chelation can occur with the ligand acting as a neutral molecule or, more commonly, as a monoanionic ligand following the deprotonation of the hydrazinic nitrogen. mdpi.com

Furthermore, derivatives of thiocarbohydrazide, such as thiocarbohydrazones formed by condensation with aldehydes or ketones, can act as polydentate ligands. Depending on the substituents, these ligands can be tetradentate or even form binuclear complexes where the ligand bridges two metal centers. mdpi.commdpi.comresearchgate.net This versatility highlights the significant role of the thiocarbohydrazide backbone in designing complex molecular architectures.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with ligands analogous to this compound is generally straightforward. The typical method involves the reaction of the ligand with a suitable metal salt (e.g., chlorides, nitrates, or acetates) in an appropriate solvent, such as ethanol (B145695) or methanol (B129727). rasayanjournal.co.inrsc.org The resulting complexes can often be isolated as stable crystalline solids.

Transition Metal Complexes of this compound

A vast number of transition metal complexes have been synthesized with thiocarbohydrazide and its derivatives. These ligands readily form complexes with metals such as copper, nickel, cobalt, zinc, and cadmium. rasayanjournal.co.innih.gov The stoichiometry of these complexes is commonly found to be 1:1 or 1:2 (metal:ligand). nih.gov For instance, thiocarbohydrazide itself has been shown to form complexes with the general formula ML₂X₂ (where M = Zn, Cd; X = ClO₄⁻, NO₃⁻) in which it behaves as a bidentate ligand. sapub.org Schiff bases derived from thiocarbohydrazide have been used to synthesize a variety of mononuclear and binuclear complexes with transition metals. researchgate.net

Table 1: Examples of Transition Metal Complexes with Thiocarbohydrazide Derivatives

| Metal Ion | Ligand Type | Proposed Formula | Coordination | Reference |

|---|---|---|---|---|

| Cu(II) | Thiocarbohydrazone | [Cu(L)Cl] | Bidentate (N,S) | core.ac.uk |

| Ni(II) | Thiocarbohydrazone | Ni(L)₂(H₂O)₂₂ | Bidentate (N,S) | sapub.org |

| Co(II) | Thiocarbohydrazone | [Co(L)₂(OH₂)]Cl·H₂O | Bidentate (N,S) | rsc.org |

| Zn(II) | Thiocarbohydrazide | Zn(TCH)₂₂ | Bidentate (N,S) | sapub.org |

Note: 'L' represents the deprotonated form of the respective ligand; 'TCH' represents thiocarbohydrazide.

Main Group Metal Adducts of this compound

While less common than their transition metal counterparts, complexes of thiocarbohydrazide derivatives with main group metals have also been reported. Research has shown the formation of complexes with tin(IV) and lead(II). sapub.org For example, Schiff bases derived from thiocarbohydrazide react with organotin(IV) chlorides to yield complexes of the type R₂SnL. sapub.org The study of main group metal adducts is an area of growing interest, exploring novel coordination modes and applications. osti.gov

Spectroscopic and Structural Analysis of Metal-(Carbamothioylamino)urea Complexes

Infrared (IR) spectroscopy is a powerful tool for determining the donor atoms involved in coordination. The coordination of the thiocarbonyl group through the sulfur atom is typically confirmed by a shift of the ν(C=S) band to a lower frequency in the spectrum of the complex compared to the free ligand. nih.gov Conversely, if coordination occurs through the nitrogen atoms of the amino or hydrazinic groups, shifts in the ν(N-H) and δ(N-H) bands are observed. sncwgs.ac.in In the case of bidentate N,S chelation, shifts in both the thioamide and the amine-related bands are expected. sapub.org

Table 2: Typical IR Spectral Data for Thiocarbohydrazide Complexes

| Vibration Mode | Free Ligand (cm⁻¹) | Complex (cm⁻¹) | Indication | Reference |

|---|---|---|---|---|

| ν(N-H) | ~3200-3300 | Lower frequency | Coordination via Nitrogen | sncwgs.ac.in |

| ν(C=N) (azomethine) | ~1600-1620 | Lower frequency | Coordination via Azomethine N | researchgate.net |

| Thioamide Band II (ν(C=S) + ν(C=N)) | ~1500-1550 | Higher frequency | Coordination via Thiolate S | sapub.org |

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is also employed to elucidate the structure of these complexes in solution. The downfield shift of the N-H proton signals upon complexation can provide further evidence for coordination through the nitrogen atoms. sncwgs.ac.incore.ac.uk

The definitive determination of the three-dimensional structure of these complexes is achieved through single-crystal X-ray diffraction analysis. This technique provides precise information on bond lengths, bond angles, and the coordination geometry around the metal ion, confirming whether it is, for example, square-planar, tetrahedral, or octahedral. scirp.orgnih.gov For instance, X-ray studies on related thiosemicarbazone complexes have confirmed the bidentate N,S chelation, leading to the formation of stable five-membered rings with the metal ion.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Thiocarbohydrazide |

| Thiosemicarbazide (B42300) |

| Thiocarbohydrazone |

| Thiosemicarbazone |

| Copper(II) chloride |

| Copper(II) nitrate (B79036) |

| Zinc(II) nitrate |

| Cadmium(II) perchlorate |

| Lead(II) nitrate |

Theoretical Studies on Metal-Ligand Interactions in this compound Complexes

Theoretical and computational chemistry serve as powerful tools for elucidating the intricate nature of metal-ligand interactions within coordination complexes. While extensive theoretical studies specifically targeting this compound complexes are limited in publicly available literature, a comprehensive understanding can be constructed by examining computational analyses of its constituent functional moieties: urea (B33335) and thiourea. The insights gleaned from Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and molecular orbital (MO) theory on related systems provide a robust framework for predicting and interpreting the behavior of this compound as a ligand.

The primary focus of theoretical investigations into ligands like this compound revolves around several key aspects: the preferred coordination sites, the nature of the metal-ligand bond, the electronic structure of the resulting complexes, and the influence of the metal ion on the ligand's geometry and electronic properties. Given that this compound possesses both a urea and a thiourea fragment, a comparative analysis of their respective coordination behaviors is essential.

Computational Methodologies

Density Functional Theory (DFT) has become a prevalent method for studying the electronic structure and properties of metal complexes due to its balance of computational cost and accuracy. nih.gov DFT calculations are frequently employed to optimize the geometry of complexes, predict vibrational frequencies, and calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. tjnpr.orgprimescholars.com The choice of functional and basis set is critical for obtaining results that correlate well with experimental data. tjnpr.org

Natural Bond Orbital (NBO) analysis is another powerful computational tool used to study bonding interactions within molecules. NBO analysis provides a localized picture of the bonding, allowing for the quantification of donor-acceptor interactions, charge transfer, and the delocalization of electron density. researchgate.net This method is particularly useful for understanding the nature of the coordinate bond between the ligand and the metal center.

The Dual Nature of this compound as a Ligand

This compound presents two primary coordination sites: the carbonyl oxygen of the urea moiety and the thiocarbonyl sulfur of the thiourea moiety. The coordination preference is largely dictated by the nature of the metal ion according to the Hard and Soft Acids and Bases (HSAB) principle. Hard metal ions are expected to preferentially bind to the hard oxygen donor, while softer metal ions will favor the softer sulfur donor.

Theoretical studies on simple urea complexes with transition metals like Pd(II), Pt(II), Cr(III), Fe(III), Zn(II), and Cu(II) have shown that coordination typically occurs through the oxygen atom. primescholars.comacs.org In contrast, thiourea and its derivatives generally coordinate to metal ions through the sulfur atom. mdpi.com This monodentate coordination through the sulfur atom is a common feature in the coordination chemistry of thioureas. mdpi.com

A comparative DFT study on the interaction of maleimide (B117702) with urea and thiourea highlighted the superior nucleophilicity of the sulfur atom in thiourea compared to the oxygen atom in urea. doaj.orgresearchgate.net This suggests that in a competitive scenario, the thiourea moiety of this compound would likely be the preferred binding site for a wide range of metal ions, particularly those that are not strongly classified as hard acids.

Insights from Molecular Orbital and Bonding Analysis

Molecular orbital (MO) analysis provides a delocalized picture of the electronic structure and can be used to understand the nature of the frontier orbitals (HOMO and LUMO) which are crucial for chemical reactivity. In metal complexes of thiourea derivatives, the HOMO is often located on the ligand, particularly involving the sulfur atom, while the LUMO is typically centered on the metal ion. The energy gap between the HOMO and LUMO is an important parameter that influences the stability and reactivity of the complex.

NBO analysis of thiourea complexes often reveals significant charge transfer from the ligand to the metal ion. The interaction between the lone pair orbitals of the sulfur atom and the vacant d-orbitals of the metal is a key feature of the coordinate bond.

The table below summarizes key theoretical parameters for urea and thiourea, which can be used to infer the properties of their respective moieties within this compound.

| Parameter | Urea | Thiourea | Reference |

| pKa (in DMSO) | 26.9 | 21.1 | nih.gov |

| C=O Bond Length (in complex) | Varies | - | primescholars.com |

| C=S Bond Length (in complex) | - | Varies | mdpi.com |

| Coordination Atom | Oxygen | Sulfur | acs.orgmdpi.com |

The higher acidity of thiourea compared to urea, as indicated by their pKa values, suggests that the thiourea moiety is a better hydrogen bond donor. nih.gov This property can influence the supramolecular chemistry of this compound complexes.

Mechanistic Investigations of Chemical Transformations Involving Carbamothioylamino Urea

Reaction Pathways and Identification of Key Intermediates

The reaction pathways of (carbamothioylamino)urea are diverse, primarily involving condensation and cyclization reactions. The nature of the final product is heavily dependent on the reactant partner and the reaction conditions.

Condensation with Carbonyl Compounds: this compound readily reacts with aldehydes and ketones. nih.gov Both of its hydrazine (B178648) groups exhibit normal reactivity towards carbonyl compounds. nih.gov Depending on the stoichiometry and reaction conditions, either mono-adducts or 1,5-di-addition products can be formed. nih.gov

Monoadducts ((Carbamothioylhydrazono)methyl derivatives): Under controlled conditions, such as using an equimolar amount of the carbonyl compound, monoadducts can be selectively prepared. nih.gov These monothiocarbohydrazones are key intermediates that possess a free terminal hydrazine moiety, allowing for subsequent reactions to form asymmetric products. nih.gov It has been established that these intermediates can exist in equilibrium between an open-chain tautomer and a cyclic form. yu.edu.jo

1,5-Bisadducts: When two equivalents of a carbonyl compound are used, the 1,5-bisthiocarbohydrazones are typically formed rapidly. nih.gov

Cyclization Reactions: A significant aspect of this compound's chemistry is its use as a precursor for various heterocyclic systems. yu.edu.jo The reaction mechanism often begins with a nucleophilic attack from one of the nitrogen atoms, followed by cyclization and dehydration or elimination of a small molecule. sbq.org.br

Formation of 1,3,4-Thiadiazoles: In reactions analogous to those of thiosemicarbazide (B42300), this compound can be cyclized to form derivatives of 1,3,4-thiadiazole (B1197879). sbq.org.br The proposed mechanism involves a nucleophilic attack by the hydrazine nitrogen on a carboxylic acid or its derivative, followed by an intramolecular attack by the sulfur atom on the carbonyl carbon, leading to cyclization and subsequent dehydration to yield the aromatic heterocycle. sbq.org.br

Formation of 1,2,4-Triazoles: Reaction with compounds like valeric acid can lead to the formation of 4-amino-3-butyl-1,2,4-triazole-5-thione. sapub.org Similarly, cyclization with isothiocyanate derivatives yields 1-(3-Mercapto-4-substituted-1,2,4-triazol-5-yl)-3-thiosemicarbazides. sapub.org

Formation of Other Heterocycles: this compound can undergo cyclocondensation with a variety of reagents to produce a range of heterocyclic structures. For instance, its reaction with hexane-2,5-dione yields pyrrole (B145914) derivatives. sapub.org Reactions with malononitrile (B47326) derivatives can produce intermediates such as 1-(5-amino-4-cyano-3-methylthiopyrazol-1-yl)carbothiohydrazide. researchgate.net Furthermore, it can be used to synthesize triazines, furothiadiazines, and pyrazoles through cyclocondensation with appropriate reagents. ekb.eg

Thermal Decomposition: The thermal decomposition of urea (B33335) and its derivatives has been studied to understand their degradation pathways. nih.govlew.ro While specific studies on this compound are less common, the decomposition of urea often proceeds in a stepwise manner, involving the formation of an isocyanate intermediate (cyanic acid) and ammonia (B1221849). lew.ronih.govresearchgate.net At higher temperatures, intermediates like biuret (B89757) and triuret (B1681585) can form from the reaction of the isocyanate with undecomposed urea. lew.roresearchgate.net It is plausible that this compound follows a similar initial decomposition pattern involving the formation of ammonia and thiocyanic acid.

Kinetic Studies of this compound Reactions

Kinetic studies provide quantitative insight into the reaction rates and mechanisms of transformations involving this compound. Much of the available kinetic data pertains to its oxidation reactions.

Oxidation Kinetics: The oxidation of thiocarbohydrazide (B147625) (TCH) has been investigated using various oxidizing agents in an acidic medium. ias.ac.inias.ac.inacad-pub.com These studies reveal complex dependencies on reactant concentrations, suggesting multi-step mechanisms.

Oxidation by N-bromoacetamide (NBA): The oxidation of TCH by NBA in aqueous perchloric acid shows first-order kinetics with respect to [NBA] and a fractional order with respect to both [TCH] and [H⁺]. ias.ac.in

Oxidation by Chloramine-T (CAT): Kinetic studies of TCH oxidation by CAT in aqueous perchloric acid medium also indicate a Michaelis-Menten type mechanism. ias.ac.in The reaction order changes depending on the hydrogen ion concentration. ias.ac.in

Oxidation by Hexacyanoferrate(III) [HCF(III)]: A study on the oxidation of TCH by HCF(III) in aqueous perchloric acid determined the stoichiometry of the reaction to be 1:2 (TCH:HCF). acad-pub.com The reaction is first-order in [HCF] and less than unit order in both [TCH] and [HClO₄]. acad-pub.com

The following table summarizes key kinetic parameters from the oxidation of this compound (TCH) by Hexacyanoferrate(III). acad-pub.com

| Temperature (K) | k (s⁻¹) x 10⁵ | Ea (kJ/mol) | ΔH# (kJ/mol) | ΔS# (J/K/mol) | ΔG# (kJ/mol) |

| 298 | 3.42 | 41.31 | 38.83 | -173.35 | 90.50 |

| 303 | 4.96 | ||||

| 308 | 7.08 | ||||

| 313 | 9.88 | ||||

| 318 | 13.56 |

Table 1: Activation parameters for the oxidation of this compound by Hexacyanoferrate(III) at 298 K. acad-pub.com

Decomposition Kinetics: Thermogravimetric analysis (TGA) is a common technique used to study the kinetics of thermal decomposition. dtu.dk For urea and its derivatives, kinetic models are developed to describe the decomposition and byproduct formation. dtu.dk These models often show that decomposition is the dominant mechanism for the depletion of urea, with increased heating rates shifting the production of byproducts like cyanuric acid to ammelide. researchgate.netdtu.dk Such studies allow for the calculation of kinetic parameters like activation energy for the decomposition process. sapub.org

Role of this compound as a Reactant or Intermediate in Organic Synthesis

This compound is a highly valuable and versatile reactant and intermediate in organic synthesis, particularly for the construction of heterocyclic compounds. yu.edu.jonih.gov Its utility stems from its multiple reactive sites, which can be selectively functionalized. researchgate.net

Precursor to Thiocarbohydrazones: The condensation of this compound with aldehydes and ketones is a fundamental reaction that yields thiocarbohydrazones. nih.govnih.gov These products are not only stable compounds in their own right but also serve as potent intermediates for further synthetic transformations, including the preparation of various heterocycles and non-natural β-amino acids. nih.gov

Building Block for Heterocycles: this compound is widely employed in cyclization and cyclocondensation reactions to synthesize a diverse range of five- and six-membered heterocyclic rings. yu.edu.josapub.org

Triazoles and Thiadiazoles: It is a key starting material for substituted 1,2,4-triazoles and 1,3,4-thiadiazoles. yu.edu.josapub.org

Pyrroles and Pyrazoles: Reactions with dicarbonyl compounds like hexane-2,5-dione lead to pyrrole derivatives, while reactions with β-dicarbonyl compounds like acetylacetone (B45752) afford pyrazole (B372694) derivatives. sapub.orgekb.eg

Triazines and Thiazolidinones: It serves as a precursor for triazine and triazinone derivatives through reactions with compounds like substituted oxobutanoic acids. yu.edu.josapub.org It can also be used to synthesize substituted 4-thiazolidinones. yu.edu.jo

Macrocycles: this compound can be used in template reactions with dicarbonyl compounds and metal salts to afford macrocyclic metal complexes. nih.gov

The following table summarizes some of the heterocyclic systems synthesized from this compound.

| Reactant Partner | Resulting Heterocyclic System | Reference(s) |

| Isothiocyanates | Substituted 1,2,4-Triazoles | sapub.org |

| Carboxylic Acids / Acid Derivatives | 1,3,4-Thiadiazoles, 1,2,4-Triazoles | sbq.org.brsapub.org |

| α-Diketones / γ-Diketones | Pyrroles | sapub.org |

| β-Diketones (e.g., Acetylacetone) | Pyrazoles | ekb.eg |

| Substituted Oxobutanoic Acid | 1,2,4-Triazin-5-ones | sapub.org |

| Dialkyl Acetylene Dicarboxylate | 4-Thiazolidinones | yu.edu.jo |

| Diethyl Malonate | Condensed Triazotriazoles | ekb.eg |

Table 2: Examples of heterocyclic systems synthesized using this compound as a reactant.

Non-Biological Catalytic Applications of this compound and its Derivatives

While widely used as a ligand to form metal complexes, the direct application of this compound and its derivatives as catalysts is a more specialized area. sapub.orgias.ac.in The primary non-biological catalytic applications are found in the field of organocatalysis, where the thiourea (B124793) moiety plays a crucial role.

Organocatalysis via Hydrogen Bonding: Thiourea and its derivatives have emerged as powerful organocatalysts that operate through non-covalent interactions, specifically hydrogen bonding. wikipedia.org The two N-H protons of the thiourea group can act as a double hydrogen-bond donor, activating electrophilic substrates like carbonyl compounds. wikipedia.org This "partial protonation" enhances the substrate's reactivity towards nucleophilic attack. wikipedia.org Chiral thiourea derivatives are particularly effective in inducing enantioselectivity in a variety of organic reactions. nih.gov

Advantages of (thio)urea organocatalysts include their low toxicity (metal-free), stability, and tolerance of acid-sensitive substrates due to catalysis under nearly neutral conditions. wikipedia.org

Enantioselective Reactions: Derivatives of this compound, particularly chiral thioureas, have been successfully employed as catalysts in several types of asymmetric reactions.

Enantioselective Cyclizations: Chiral urea derivatives have been shown to catalyze enantioselective tail-to-head cyclization reactions of neryl chloride analogues. nih.gov The catalyst is proposed to operate by stabilizing cationic intermediates and transition states through a network of hydrogen bonds, thereby controlling the stereochemical outcome of the cyclization. nih.gov

Vinylogous Aldol (B89426) Reactions: Chiral bis-thiourea derivatives have been used as organocatalysts in the vinylogous aldol reaction between silyloxyfurans and aldehydes, affording chiral hydroxy-butenolides with high yields and enantioselectivity. mdpi.com Computational studies support a mechanism where the catalyst activates the aldehyde through coordination. mdpi.com

The following table provides examples of catalytic applications.

| Catalyst Type | Reaction | Role of (Carbamothioyl)urea Derivative | Reference(s) |

| Chiral Urea Derivative | Enantioselective Tail-to-Head Cyclization | Hydrogen-bond donor organocatalyst | nih.gov |

| Chiral Bis-(Thio)urea Derivative | Enantioselective Vinylogous Aldol Reaction | Hydrogen-bond donor organocatalyst | mdpi.com |

| Schiff base metal complexes | Epoxidation, other oxidations | Ligand in a catalytically active metal complex | sci-hub.se |

Table 3: Non-biological catalytic applications of this compound derivatives.

Ligands in Metal-Based Catalysis: this compound and the Schiff bases derived from it are excellent chelating agents for a variety of metal ions. nih.govias.ac.in The resulting metal complexes can exhibit catalytic activity. For example, Schiff base transition metal complexes are known to catalyze reactions such as the epoxidation of olefins. sci-hub.se In these systems, the this compound-derived ligand helps to tune the electronic and steric properties of the metal center, thereby influencing its catalytic performance.

Computational Chemistry and Theoretical Studies of Carbamothioylamino Urea

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic makeup and reactivity of (Carbamothioylamino)urea. These calculations, typically employing methods like Density Functional Theory (DFT), provide a detailed picture of how electrons are distributed within the molecule and how this distribution governs its chemical behavior.

Molecular Orbital Analysis and Bonding Characteristics

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.netnih.gov

For a molecule like this compound, the HOMO is expected to have significant contributions from the lone pairs of the sulfur and nitrogen atoms, making these sites susceptible to electrophilic attack. The LUMO is likely to be a π* orbital associated with the carbonyl (C=O) and thiocarbonyl (C=S) groups, indicating these carbons are potential sites for nucleophilic attack.

Natural Bond Orbital (NBO) analysis is a technique used to study hyperconjugative interactions and charge delocalization within a molecule. uni-muenchen.denih.gov It translates the complex, delocalized molecular orbitals of a calculated wavefunction into localized Lewis-like structures (bonds and lone pairs). uni-muenchen.de This analysis can quantify the stabilization energy associated with electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. In this compound, significant delocalization is expected from the nitrogen lone pairs to the π* orbitals of the adjacent carbonyl and thiocarbonyl groups, which contributes to the planarity and rotational barriers of the molecule.

Table 1: Illustrative Natural Bond Orbital (NBO) Analysis for a Urea-like Structure (Note: This table is illustrative and shows the type of data obtained from NBO analysis. Specific values for this compound require dedicated calculations.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (N) | π* (C=O) | 45.8 |

| LP (N) | π* (C=S) | 38.2 |

| σ (C-N) | σ* (C-C) | 2.5 |

E(2) represents the stabilization energy of the hyperconjugative interaction.

Electron Density Distribution and Electrostatic Potentials

The electron density distribution, ρ(r), reveals how electrons are spatially arranged in a molecule. Regions of high electron density are typically found around electronegative atoms (like oxygen and sulfur) and in bonding regions. Mulliken population analysis is a method for estimating the partial atomic charges in a molecule based on the distribution of electrons among the basis functions. uni-muenchen.delibretexts.org However, it is known to be highly dependent on the basis set used. uni-muenchen.de

A more visual and chemically intuitive tool is the Molecular Electrostatic Potential (MEP) map. The MEP maps the electrostatic potential onto the electron density surface, indicating regions of positive and negative potential. For this compound, the MEP would show negative potential (red/yellow) around the electronegative oxygen and sulfur atoms, corresponding to regions that are attractive to electrophiles. Positive potential (blue) would be concentrated around the amine and urea (B33335) protons, indicating sites susceptible to nucleophilic attack or deprotonation.

Conformational Energy Landscapes and Stability Analysis

This compound possesses several rotatable bonds, primarily the C-N and N-N bonds. This allows for multiple conformational isomers. The study of the conformational energy landscape involves mapping the potential energy of the molecule as a function of the torsion angles of these rotatable bonds. This analysis identifies the most stable conformers (energy minima) and the energy barriers to rotation (transition states).

For substituted ureas and thioureas, planar or near-planar conformations are often the most stable due to the delocalization of nitrogen lone pairs into the C=O and C=S π-systems. rsc.orgmst.eduresearchgate.net However, non-planar minima can also exist. mst.edunih.gov The rotational barriers around the C-N bonds in ureas are significant, a characteristic that can be studied using dynamic NMR spectroscopy and computational methods. claremont.eduresearchgate.net The stability of different conformers is influenced by factors like steric hindrance and the potential for intramolecular hydrogen bonding. In this compound, a hydrogen bond could potentially form between a proton on one of the nitrogens and the oxygen or sulfur atom, stabilizing specific conformations.

Table 2: Hypothetical Relative Energies of this compound Conformers (Note: This table is for illustrative purposes. Actual values require specific computational studies.)

| Conformer | Dihedral Angle (O=C-N-N) | Dihedral Angle (C-N-N-C) | Relative Energy (kcal/mol) |

| A (trans-trans) | 180° | 180° | 0.00 |

| B (trans-cis) | 180° | 0° | 3.5 |

| C (cis-trans) | 0° | 180° | 4.2 |

| D (cis-cis) | 0° | 0° | 8.1 |

Prediction of Spectroscopic Properties from First Principles

Computational chemistry allows for the prediction of various spectroscopic properties from fundamental principles. These theoretical spectra are invaluable for interpreting experimental data and confirming molecular structures.

Infrared (IR) Spectra : Calculations of vibrational frequencies can predict the IR spectrum. For this compound, characteristic vibrational modes would include N-H stretching frequencies (typically 3200-3600 cm⁻¹), a strong C=O stretching absorption (~1700 cm⁻¹), and a C=S stretching band (weaker, around 1100-1200 cm⁻¹). docbrown.inforesearchgate.net The positions of these bands can be influenced by hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectra : NMR chemical shifts can be computed to aid in the assignment of experimental spectra. nih.govst-andrews.ac.uk The chemical shifts of the protons and carbons in this compound would be sensitive to their local electronic environment and the molecule's conformation. For instance, the carbon atoms of the carbonyl and thiocarbonyl groups would exhibit distinct chemical shifts. The various non-equivalent protons on the nitrogen atoms would also be distinguishable. huji.ac.il

Table 3: Predicted Spectroscopic Data for this compound (Note: These are representative values based on similar functional groups. Precise predictions require specific calculations.)

| Spectroscopy | Feature | Predicted Value |

| IR | ν(C=O) | ~1710 cm⁻¹ |

| IR | ν(N-H) | 3300-3500 cm⁻¹ |

| IR | ν(C=S) | ~1150 cm⁻¹ |

| ¹³C NMR | δ(C=O) | ~160 ppm |

| ¹³C NMR | δ(C=S) | ~185 ppm |

| ¹H NMR | δ(N-H) | 7.0 - 9.5 ppm |

Computational Elucidation of Reaction Mechanisms involving this compound

Computational methods are powerful tools for investigating the step-by-step pathways of chemical reactions. e3s-conferences.org This involves locating the transition state (TS) structures, which are the energy maxima along the reaction coordinate, and calculating the activation energies. e3s-conferences.org

For this compound, potential reactions for computational study could include its synthesis, decomposition, or its role as a ligand in coordination chemistry. For example, the thermal decomposition of urea is known to produce ammonia (B1221849) and isocyanic acid, and computational studies have explored the detailed mechanism, including the role of water molecules in facilitating proton transfer. nih.govarxiv.org A similar study on this compound could elucidate its thermal stability and decomposition products.

Another area of interest is its potential role in electrosynthesis. The electrocatalytic production of urea from CO₂ and nitrogen sources is an active area of research where computational studies help to understand the C-N bond formation pathways on catalyst surfaces. nih.govrsc.orgd-nb.info The bifunctional nature of this compound, with both urea and thiourea (B124793) moieties, makes it an interesting candidate for studies in coordination chemistry and catalysis, where computational modeling could predict its binding modes and the reactivity of its metal complexes.

Advanced Materials Science Applications of Carbamothioylamino Urea Scaffolds

The (Carbamothioylamino)urea moiety, a structure containing both urea (B33335) and thiourea (B124793) functionalities linked by an N-N bond, offers a unique combination of hydrogen bond donor and acceptor sites. This arrangement facilitates a wide range of non-covalent interactions, making it a valuable building block in materials science. Its derivatives are increasingly explored for their roles in creating dynamic polymers, directing supramolecular assemblies, sensing chemical species, and catalyzing organic reactions.

Future Research Directions and Emerging Paradigms for Carbamothioylamino Urea Chemistry

Exploration of Novel Reactivity Patterns and Unconventional Transformations

While (Carbamothioylamino)urea has a well-established role in the synthesis of various heterocyclic compounds, future research will likely focus on unlocking novel reactivity patterns. The unique arrangement of its functional groups—a urea (B33335) moiety linked to a thiocarbonyl group through a hydrazine (B178648) bridge—presents a rich playground for discovering unconventional transformations.

Recent studies have already demonstrated the utility of thiocarbohydrazide (B147625) in generating a variety of heterocyclic systems, including triazoles and pyrazoles. chemrxiv.org For instance, the reaction of thiocarbohydrazide with different carboxylic acids can yield 4H-1,2,4-triazole derivatives. chemrxiv.org These can then be further reacted with other reagents to create more complex structures like triazolo[3,4-b] researchgate.netchemicalbook.comajgreenchem.comthiadiazoles and 7H- researchgate.netajgreenchem.comafribary.comtriazolo[3,4-b] researchgate.netchemicalbook.comajgreenchem.comthiadiazines. chemrxiv.org The exploration of its use in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, is a promising avenue. Such reactions are highly desirable for their efficiency and atom economy.

Furthermore, investigating the catalytic potential of metal complexes derived from this compound is another burgeoning area. The sulfur and nitrogen atoms in the molecule can act as coordination sites for various metals, potentially leading to catalysts for a range of organic transformations. The study of unusual synthetic transformations, such as rearrangements and decompositions under specific conditions, could also reveal new synthetic pathways. researchgate.netafribary.com For example, the decomposition and rearrangement of 1,5-bis(2-hydroxybenzaldehyde) dithiocarbohydrazone, a derivative of thiocarbohydrazide, in pyridine (B92270) at elevated temperatures yields salicylaldehyde (B1680747) azine. researchgate.netafribary.com

Development of Next-Generation Synthetic Methodologies

The synthesis of this compound and its derivatives is a critical aspect that is ripe for innovation. Traditional methods, while effective, may have drawbacks such as low yields or the use of harsh reaction conditions. Future research will undoubtedly prioritize the development of more efficient, scalable, and environmentally friendly synthetic protocols.

Recent advancements have shown that the synthesis of thiocarbohydrazide can be significantly improved. For example, by switching the reaction solvent from water to methanol (B129727) and conducting the reaction at room temperature, the yield of thiocarbohydrazide from the reaction of carbon disulfide with hydrazine can be dramatically increased from 25% to 96%. researchgate.netafribary.com This highlights the potential for optimization of existing methods.

Moreover, the application of modern synthetic techniques such as microwave-assisted synthesis and flow chemistry could offer significant advantages. Microwave-assisted synthesis has already been successfully employed for the preparation of various isatin (B1672199) and thiophene (B33073) derivatives, demonstrating its potential for accelerating reaction times and improving yields. nih.gov Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, can offer enhanced safety, scalability, and control over reaction parameters. The development of one-pot, multi-step synthetic sequences starting from simple precursors to generate complex this compound derivatives will also be a key focus.

| Synthetic Method | Key Features | Potential Advantages |

| Solvent Optimization | Changing reaction solvent from water to methanol. researchgate.netafribary.com | Increased yield (from 25% to 96%). researchgate.netafribary.com |

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions. nih.gov | Faster reaction times, potentially higher yields. nih.gov |

| Flow Chemistry | Continuous reaction in a flowing stream. | Enhanced safety, scalability, and control. |

| One-Pot Synthesis | Multiple reaction steps in a single vessel. | Increased efficiency, reduced waste. |

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and chemical synthesis, and this compound chemistry is poised to benefit from these advancements. mednexus.orgnih.govaccscience.com These computational tools can significantly accelerate the discovery of new derivatives with desired properties and help in the design of more efficient synthetic routes.

Sustainable Chemistry Approaches for Derivatization and Application

The principles of green chemistry are increasingly guiding chemical research, and the future of this compound chemistry will be heavily influenced by this paradigm shift. rsc.org The goal is to develop synthetic methods and applications that are more environmentally benign, reducing waste and the use of hazardous substances.

Future research will focus on utilizing greener solvents, such as water or ethanol (B145695), in the synthesis of this compound derivatives. chemicalbook.com The development of catalyst systems that can be easily recovered and reused will also be a priority. One-step synthesis methods that co-produce valuable products and avoid the generation of harmful byproducts like hydrogen sulfide (B99878) are also being explored. google.com For instance, a one-step method for synthesizing thiocarbohydrazide and thioglycolate salt has been developed, which is described as a green and clean production method. google.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.